2-chloro-N-(2-hydroxyphenyl)propanamide
Description
2-Chloro-N-(2-hydroxyphenyl)propanamide is a chloro-substituted propanamide derivative featuring a hydroxyl group at the ortho position of the phenyl ring. Its molecular formula is C₉H₁₀ClNO₂ (molecular weight: 199.63 g/mol). The hydroxyl group enhances polarity, enabling hydrogen bonding, while the chloro substituent on the propanamide chain contributes to lipophilicity. This compound is structurally related to pharmaceutical intermediates and impurities, such as those in prilocaine synthesis . Its synthesis typically involves coupling reactions between substituted phenylamines and chloro-substituted carboxylic acids, followed by purification via HPLC .
Properties
IUPAC Name |
2-chloro-N-(2-hydroxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-6(10)9(13)11-7-4-2-3-5-8(7)12/h2-6,12H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABYYMKNZDQYEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-hydroxyphenyl)propanamide typically involves the reaction of 2-hydroxyaniline with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-hydroxyaniline+2-chloropropanoyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-hydroxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Formation of 2-chloro-N-(2-hydroxyphenyl)propanone.
Reduction: Formation of 2-chloro-N-(2-hydroxyphenyl)propylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-(2-hydroxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-hydroxyphenyl)propanamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
- Hydrogen Bonding : The hydroxyl group in 2-chloro-N-(2-hydroxyphenyl)propanamide increases its polarity (Topological Polar Surface Area = 70.2 Ų) compared to methyl-substituted analogues (e.g., 2-chloro-N-(2-methylphenyl)propanamide, TPSA ~46 Ų) .
- Lipophilicity : LogP values vary significantly:
- Stability : Hydroxyl groups may increase susceptibility to oxidation compared to halogenated or methylated derivatives .
Industrial and Regulatory Considerations
- Purity Standards : Impurities like 2-chloro-N-(2-methylphenyl)propanamide are tightly controlled in APIs (e.g., prilocaine) to <0.1% .
- Scale-Up Challenges : Continuous processing (as used for CNMP ) could improve yield and purity for the target compound but requires optimization of hydroxyl group stability.
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